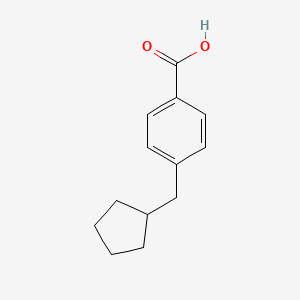

4-(cyclopentylmethyl)benzoic acid

Description

4-(Cyclopentylmethyl)benzoic acid is a benzoic acid derivative featuring a cyclopentylmethyl substituent at the para position of the aromatic ring. The cyclopentylmethyl group introduces steric bulk and enhanced lipophilicity compared to smaller alkyl or cycloalkyl substituents. This compound is likely synthesized via alkylation of 4-(bromomethyl)benzoic acid with cyclopentylmagnesium bromide or similar reagents, a method analogous to the synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives described in . Applications may include medicinal chemistry (e.g., enzyme inhibitors) or materials science, depending on the substituent's electronic and steric effects.

Properties

IUPAC Name |

4-(cyclopentylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWZNPSKWPVPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191305 | |

| Record name | Benzoic acid, 4-(cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37874-97-8 | |

| Record name | p-(Cyclopentylmethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037874978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169033 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(cyclopentylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-(CYCLOPENTYLMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7YHJ6ZM7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(cyclopentylmethyl)- can be achieved through various organic synthesis methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with cyclopentylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of benzoic acid, 4-(cyclopentylmethyl)- often involves the oxidation of cyclopentylmethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out in a controlled environment to ensure the complete conversion of the starting material to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentylmethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of cyclopentylmethylbenzoic acid.

Reduction: Formation of cyclopentylmethylbenzyl alcohol.

Substitution: Formation of nitro, sulfo, or halo derivatives of cyclopentylmethylbenzoic acid.

Scientific Research Applications

4-(cyclopentylmethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(cyclopentylmethyl)- involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted from the body . This process helps in the detoxification and elimination of the compound from the system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The para-substituted benzoic acid scaffold is widely modified to tune physicochemical properties. Key comparisons include:

- 4-(Cyclobutylmethyl)benzoic acid : Smaller cycloalkyl group reduces steric hindrance and lipophilicity (logP ~2.8 estimated) compared to the cyclopentyl analog. Molecular weight: 190.24 g/mol .

- 4-(Methoxycarbonyl)benzoic acid : The methoxycarbonyl group increases polarity and hydrogen-bonding capacity, lowering logP (~1.5) and enhancing solubility in polar solvents .

- 4-Alkylbenzoic acids (e.g., 4-(octyloxy)benzoic acid) : Long alkyl chains drastically increase hydrophobicity (logP >5) and influence liquid crystalline behavior .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Properties |

|---|---|---|---|---|

| 4-(Cyclopentylmethyl)benzoic acid | C₁₃H₁₆O₂ | 204.27 | ~3.2 | High lipophilicity, moderate solubility |

| 4-(Cyclobutylmethyl)benzoic acid | C₁₂H₁₄O₂ | 190.24 | ~2.8 | Reduced steric bulk vs. cyclopentyl |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 1.3 | High solubility in water |

| 4-(Methoxycarbonyl)benzoic acid | C₁₀H₁₀O₄ | 194.18 | 1.5 | Polar, used in peptide synthesis |

| 4-(Octyloxy)benzoic acid | C₁₅H₂₂O₃ | 250.33 | 5.1 | Liquid crystalline properties |

Biological Activity

4-(Cyclopentylmethyl)benzoic acid, a compound with the chemical formula C13H16O2 and CAS number 37874-97-8, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with a cyclopentylmethyl substituent at the para position. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological membranes.

Anti-inflammatory Activity

Recent studies have highlighted the compound's role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes. For example, a derivative of this compound demonstrated nanomolar potency in inhibiting PGE2 formation in human whole blood, showcasing its potential as an anti-inflammatory agent. The IC80 value for this inhibition was reported at 24 nM, indicating strong efficacy in vitro .

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit mPGES-1. This inhibition leads to a decrease in the synthesis of pro-inflammatory prostaglandins, which are crucial mediators in inflammatory responses. Additionally, the compound's lipophilicity may enhance its membrane permeability, facilitating cellular uptake and subsequent biological activity.

Case Studies and Research Findings

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- In vivo studies : Assessing the compound's efficacy and safety in animal models.

- Mechanistic studies : Investigating specific pathways influenced by the compound.

- Therapeutic applications : Exploring its use in treating inflammatory diseases and viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.